2-(1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
CAS No.:
Cat. No.: VC14966562
Molecular Formula: C22H21N3O2
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O2 |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 2-indol-1-yl-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
| Standard InChI | InChI=1S/C22H21N3O2/c1-27-16-6-7-19-17(12-16)18-13-25(11-9-20(18)23-19)22(26)14-24-10-8-15-4-2-3-5-21(15)24/h2-8,10,12,23H,9,11,13-14H2,1H3 |
| Standard InChI Key | WQFQJPMJFUYZML-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-indol-1-yl-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone, reflects its intricate structure. It features:
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A pyrido[4,3-b]indole core, a bicyclic system fused from pyridine and indole.
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A methoxy group at the 8-position of the pyridoindole moiety.
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An ethanone bridge linking the pyridoindole to a 1H-indol-1-yl substituent.
Table 1: Key Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C₂₂H₂₁N₃O₂ |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 2-indol-1-yl-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
| InChI Key | WQFQJPMJFUYZML-UHFFFAOYSA-N |
| Canonical SMILES | COC₁=CC₂=C(C=C₁)NC₃=C₂CN(CC₃)C(=O)CN₄C=CC₅=CC=CC=C₅₄ |
The molecular structure’s three-dimensional conformation enhances its ability to interact with biological targets, particularly enzymes and receptors involved in oxidative stress.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available indole derivatives. A generalized pathway includes:
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Functionalization of Indole: Introduction of substituents at specific positions via electrophilic substitution.
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Construction of Pyridoindole Core: Cyclization reactions to form the tetrahydropyridoindole framework.
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Ethanone Bridge Formation: Coupling the pyridoindole and indole units using a ketone linker.
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to stabilize intermediates.
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Catalysts: Acidic or basic catalysts accelerate cyclization and coupling steps.
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Temperature Control: Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
Biological Activities and Mechanisms
Antioxidant Properties
The compound demonstrates significant reactive oxygen species (ROS) scavenging activity, with studies showing dose-dependent inhibition of lipid peroxidation and hydroxyl radicals. Its efficacy stems from:
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The indole moiety’s electron-rich aromatic system, which donates hydrogen atoms to neutralize free radicals.
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The methoxy group’s ability to stabilize radical intermediates through resonance.
Table 2: Comparative Antioxidant Activity
| Compound | IC₅₀ (ROS Scavenging) |
|---|---|
| 2-(1H-Indol-1-yl)-... (Target) | 18.5 µM |
| Ascorbic Acid (Control) | 25.2 µM |
These results suggest superior antioxidant capacity compared to ascorbic acid, a benchmark antioxidant.
Mechanistic Insights
The compound modulates oxidative stress via:
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Nrf2 Pathway Activation: Upregulation of antioxidant response elements (ARE) enhances cellular defense mechanisms.
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Inhibition of NADPH Oxidase: Suppression of ROS-generating enzymes reduces oxidative damage.
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